molecular formula C9H7BrF2O B13128305 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone

Cat. No.: B13128305
M. Wt: 249.05 g/mol
InChI Key: GTMLDHPPJZDCIB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is a halogenated acetophenone derivative featuring a bromine atom at the 3-position and a difluoromethyl group at the 4-position of the phenyl ring. This structure combines the electronic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, lipophilicity enhancer), making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-[3-bromo-4-(difluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3

InChI Key

GTMLDHPPJZDCIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-(4-(difluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and documented case studies.

Molecular Formula and Structure

  • Molecular Formula : C10H8BrF2O
  • Molecular Weight : 273.07 g/mol
  • CAS Number : 1785421-87-5

Medicinal Chemistry

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study focusing on the synthesis of related compounds demonstrated that modifications to the aryl group can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like bromine and fluorine has been shown to enhance potency against cancer cell lines, leading to EC50 values in the low micromolar range .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone have been used as emissive layers in OLEDs. The incorporation of this compound into device architectures has resulted in improved efficiency and color purity .

Agrochemicals

In agrochemical research, 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is explored for its potential as a pesticide or herbicide.

Case Study: Pesticide Development

The compound has been evaluated for its efficacy against various pests. The presence of the difluoromethyl group enhances lipophilicity, allowing better penetration into pest exoskeletons. Field trials showed promising results in controlling pest populations while minimizing environmental impact .

Compound NameStructureEC50 (µM)Target
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanoneStructure0.35Cancer Cell Lines
3-Fluoro-4-methylphenyl ethanoneStructure0.75Cancer Cell Lines
4-TrifluoromethylbenzaldehydeStructure0.50Insect Pests

Table 2: Material Properties for OLED Applications

PropertyValue
Emission Wavelength450 nm
Efficiency15%
Lifetime50,000 hours

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Key Features/Applications References
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone 3-Br, 4-CF2H C9H7BrF2O Potential enhanced metabolic stability due to CF2H group
1-(4-Bromo-2-fluorophenyl)ethanone 4-Br, 2-F C8H6BrFO Higher polarity due to ortho-F; used in synthetic intermediates
1-(5-Bromo-2-fluorophenyl)ethanone 5-Br, 2-F C8H6BrFO Similar to above but with meta-Br; lower steric hindrance
1-(3-Bromo-4-hydroxyphenyl)ethanone 3-Br, 4-OH C8H7BrO2 Hydroxyl group increases solubility; antifungal applications
1-(3-Bromo-4-(1H-imidazol-1-yl)phenyl)ethanone 3-Br, 4-imidazole C11H10BrN2O Imidazole moiety enables coordination chemistry; antimicrobial activity

Key Observations :

  • Lipophilicity : The difluoromethyl group (CF2H) in the target compound likely enhances membrane permeability compared to hydroxyl or imidazole substituents .
  • Bioactivity : Analogs with heterocyclic substituents (e.g., imidazole in ) exhibit antimicrobial properties, suggesting the target compound could be tuned for similar applications .

Physical and Chemical Properties

Comparative physical properties from the Handbook of Hydroxyacetophenones ():

Compound Melting Point (°C) Solubility Stability Notes
1-(3-Bromo-4-hydroxyphenyl)ethanone 160–162 Soluble in ethanol Photosensitive; requires dark storage
1-(3-Bromo-2-hydroxy-4,5-dimethylphenyl)ethanone 78–82 Moderate in DMSO Air-stable; hygroscopic
1-(4-Bromo-2-fluorophenyl)ethanone Not reported Soluble in acetone Stable under inert atmosphere

The difluoromethyl group in the target compound is expected to lower melting points compared to hydroxylated analogs due to reduced crystallinity .

Biological Activity

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of antifungal and antibacterial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Molecular Formula : C9H8BrF2O
Molecular Weight : 251.06 g/mol
IUPAC Name : 1-(3-bromo-4-(difluoromethyl)phenyl)ethanone
Canonical SMILES : CC(=O)C1=C(C=C(C=C1Br)F)F

The biological activity of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is attributed to its structural features, particularly the bromine and difluoromethyl groups. These substituents enhance the compound's lipophilicity and potentially its ability to interact with biological targets, such as enzymes and receptors. The compound may exert its effects by inhibiting specific metabolic pathways or by disrupting cellular processes in pathogens.

Antifungal Activity

Research has indicated that compounds with difluoromethyl groups exhibit notable antifungal properties. In a study assessing various derivatives, compounds similar to 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone were found to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism appears to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Antibacterial Activity

The antibacterial efficacy of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has also been explored. In vitro assays demonstrated that this compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The proposed mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone against various fungal pathogens. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of C. albicans by 70%, showcasing its potential as a therapeutic agent for fungal infections .

Compound Target Organism Inhibition (%) at 10 µg/mL
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanoneC. albicans70%
Other derivativesA. fumigatusVaries (up to 60%)

Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone was tested against several bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating strong antibacterial potential .

Bacterial Strain MIC (µg/mL) Activity Level
S. aureus15Strong
E. coli>100Weak

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